1,2,3,4,5-Pentakis(methylsulfanyl)benzene
Description
1,2,3,4,5-Pentakis(methylsulfanyl)benzene is a chemical compound that belongs to the family of aromatic hydrocarbons . It consists of a benzene ring substituted with five methylsulfanyl groups . The exact physical and chemical properties of this specific compound are not widely documented, but it can be inferred from its structure that it shares some properties with other similar aromatic compounds .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions of sulfur-containing polyfluoroarenes with nitromethane . The reaction temperature decreases in parallel with the increase of the electron-withdrawing power of the sulfur-containing substituent .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with five methylsulfanyl groups attached to it . The InChI code for this compound isInChI=1S/C11H16S5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not widely documented, it can be inferred from its structure that it may undergo reactions similar to other aromatic compounds. For instance, benzene, a simple aromatic compound, undergoes electrophilic substitution reactions such as nitration, sulphonation, and halogenation .Properties
IUPAC Name |
1,2,3,4,5-pentakis(methylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFJBVKTONLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1SC)SC)SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334867 | |
Record name | 1,2,3,4,5-Pentakis(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65516-74-7 | |
Record name | 1,2,3,4,5-Pentakis(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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